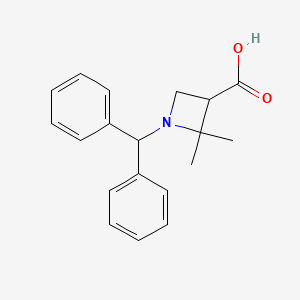
6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)-9-pentyl-9H-purin-2-amine is a compound belonging to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a methylthio group at the 6-position and a pentyl group at the 9-position of the purine ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-pentyl-9H-purin-2-amine typically involves the alkylation of 6-thiopurine derivatives. One common method is the reaction of 6-thiopurine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylthio)-9-pentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 6-position where the methylthio group is located.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated or arylated purine derivatives.
Applications De Recherche Scientifique
6-(Methylthio)-9-pentyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 6-(Methylthio)-9-pentyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylthiopurine: Similar structure but lacks the pentyl group at the 9-position.
6-Thioguanine: Another thiopurine derivative with significant biological activity.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and used as an immunosuppressant.
Uniqueness
6-(Methylthio)-9-pentyl-9H-purin-2-amine is unique due to the presence of both the methylthio and pentyl groups, which can influence its solubility, reactivity, and biological activity. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiopurine derivatives.
Propriétés
Numéro CAS |
105959-97-5 |
|---|---|
Formule moléculaire |
C11H17N5S |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
6-methylsulfanyl-9-pentylpurin-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-4-5-6-16-7-13-8-9(16)14-11(12)15-10(8)17-2/h7H,3-6H2,1-2H3,(H2,12,14,15) |
Clé InChI |
XQJXVFZBLQJWRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=NC2=C1N=C(N=C2SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)






![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937025.png)


![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
